molecular formula C18H30O3 B1199742 8-(5-Hexylfuran-2-yl)octanoic acid CAS No. 4179-44-6

8-(5-Hexylfuran-2-yl)octanoic acid

Cat. No.: B1199742
CAS No.: 4179-44-6
M. Wt: 294.4 g/mol
InChI Key: SZNVIDWMWMWUCY-UHFFFAOYSA-N
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Description

8-(5-Hexylfuran-2-yl)octanoic acid is a heterocyclic fatty acid characterized by the presence of a furan ring substituted with a hexyl group at the 5-position and an octanoic acid chain at the 8-position. This compound is part of the furan fatty acids family, which are known for their unique structural features and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(5-Hexylfuran-2-yl)octanoic acid typically involves the construction of the furan ring followed by the introduction of the hexyl and octanoic acid substituents. One common method involves the cyclization of a suitable precursor to form the furan ring, followed by alkylation to introduce the hexyl group. The octanoic acid chain can be introduced through esterification or amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through techniques such as distillation, crystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions

8-(5-Hexylfuran-2-yl)octanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carboxylic acid group can produce alcohols or aldehydes .

Scientific Research Applications

8-(5-Hexylfuran-2-yl)octanoic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

8-(5-Hexylfuran-2-yl)octanoic acid can be compared with other furan fatty acids, such as:

These compounds share similar structural features but differ in the length of the alkyl chains, which can influence their physical and chemical properties, as well as their biological activities.

Biological Activity

8-(5-Hexylfuran-2-yl)octanoic acid, also known as 9,12-epoxy-9,11-octadecadienoic acid, is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a furan ring and an octanoic acid moiety. The presence of the furan ring contributes to its reactivity and interaction with biological systems. Its chemical formula is C18H30O3C_{18}H_{30}O_3, and it has a molecular weight of 302.44 g/mol .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anti-infective Properties

  • The compound exhibits significant anti-infective activity against various pathogens, including bacteria and viruses. Studies have shown its effectiveness against HIV, influenza virus, and certain bacterial strains .

2. Apoptosis Induction

  • Research indicates that this compound can induce apoptosis in cancer cells. This effect is mediated through the activation of specific signaling pathways, including the MAPK/ERK pathway .

3. Modulation of Immune Responses

  • The compound has been found to influence immune responses, potentially offering therapeutic benefits in inflammatory conditions. It interacts with various immune receptors and modulates cytokine production .

4. Neuroprotective Effects

  • Preliminary studies suggest that this compound may have neuroprotective properties, which could be beneficial in conditions such as neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects are complex and multifaceted:

1. Interaction with Cell Signaling Pathways

  • The compound has been shown to interact with various cell signaling pathways, including the PI3K/Akt/mTOR pathway and NF-κB signaling, which are crucial for cell survival and proliferation .

2. Epigenetic Modulation

  • There is evidence suggesting that this compound may influence epigenetic modifications, thereby affecting gene expression related to inflammation and apoptosis .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Elix & Sargent (1968)Described the synthesis of the compound and its potential applications in medicinal chemistry .
MedChemExpress (2024)Highlighted the compound's anti-infective properties and its role in apoptosis induction .
Academia.edu (2013)Discussed the broader implications of compounds like this compound in anti-inflammatory therapies .

Properties

IUPAC Name

8-(5-hexylfuran-2-yl)octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O3/c1-2-3-4-8-11-16-14-15-17(21-16)12-9-6-5-7-10-13-18(19)20/h14-15H,2-13H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNVIDWMWMWUCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(O1)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50327911
Record name 8-(5-hexylfuran-2-yl)octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4179-44-6
Record name 8-(5-hexylfuran-2-yl)octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of furan fatty acids like 8-(5-Hexylfuran-2-yl)octanoic acid in soybeans and soy products?

A: While the provided abstract does not specifically delve into the mechanisms of action or properties of this compound, it highlights the importance of furan fatty acids as valuable components of soybeans and soy products. [] This suggests that further research on these compounds, including this compound, is warranted to understand their potential benefits and applications.

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